molecular formula C19H24ClNS B12752867 Thioxanthene-9-propylamine, N-propyl-, hydrochloride CAS No. 94915-42-1

Thioxanthene-9-propylamine, N-propyl-, hydrochloride

Cat. No.: B12752867
CAS No.: 94915-42-1
M. Wt: 333.9 g/mol
InChI Key: OZVQGJNKYLSHDU-UHFFFAOYSA-N
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Description

Thioxanthene-9-propylamine, N-propyl-, hydrochloride is a chemical compound that belongs to the thioxanthene class. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a thioxanthene core with propylamine and N-propyl groups, and it is typically available in its hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thioxanthene-9-propylamine, N-propyl-, hydrochloride involves several steps. One common method includes the reaction of thioxanthene with propylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Thioxanthene-9-propylamine, N-propyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Thioxanthene-9-propylamine, N-propyl-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other thioxanthene derivatives and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Thioxanthene-9-propylamine, N-propyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it may interact with dopaminergic or serotonergic receptors, leading to changes in neurotransmitter levels and subsequent physiological effects.

Comparison with Similar Compounds

Thioxanthene-9-propylamine, N-propyl-, hydrochloride can be compared with other similar compounds, such as:

    Thiothixene: An antipsychotic agent with similar structural features but different pharmacological properties.

    Thioxanthone: A compound used as a photocatalyst in organic reactions, with distinct photophysical properties.

Properties

CAS No.

94915-42-1

Molecular Formula

C19H24ClNS

Molecular Weight

333.9 g/mol

IUPAC Name

N-propyl-3-(9H-thioxanthen-9-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H23NS.ClH/c1-2-13-20-14-7-10-15-16-8-3-5-11-18(16)21-19-12-6-4-9-17(15)19;/h3-6,8-9,11-12,15,20H,2,7,10,13-14H2,1H3;1H

InChI Key

OZVQGJNKYLSHDU-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCC1C2=CC=CC=C2SC3=CC=CC=C13.Cl

Origin of Product

United States

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